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Compound of Interest

Compound Name: 3-(4-Bromophenoxy)propanenitrile

Cat. No.: B039930

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the applications and standard
protocols for 3-(4-Bromophenoxy)propanenitrile, a versatile bifunctional molecule in modern
organic synthesis. Its unique structure, featuring an ether linkage, a terminal nitrile group, and a
functionalizable aryl bromide, makes it a valuable intermediate in medicinal chemistry and
materials science. Notably, it serves as a key building block and linker in the burgeoning field of
Proteolysis Targeting Chimeras (PROTACS). This guide will detail its physicochemical
properties, core synthetic applications, step-by-step experimental protocols for its synthesis
and subsequent transformations, and critical safety information.

Introduction and Strategic Value

3-(4-Bromophenoxy)propanenitrile (Figure 1) is a strategically important intermediate in
multi-step organic synthesis. The molecule possesses two primary points for chemical
modification:

e The Aryl Bromide Moiety: This serves as a classical handle for palladium-catalyzed cross-
coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the facile
introduction of diverse aryl, heteroaryl, or alkyl substituents.
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e The Propanenitrile Moiety: The nitrile group can be readily transformed into other critical
functional groups, such as primary amines (via reduction) or carboxylic acids (via hydrolysis),
providing a gateway to amides, esters, and other derivatives.

This dual reactivity profile makes it an exceptionally useful building block. Its most prominent
recent application is as a linker component in the synthesis of PROTACs.[1] PROTACs are
heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to
selectively degrade target proteins, a revolutionary approach in drug discovery.[1]

Figure 1: Structure of 3-(4-Bromophenoxy)propanenitrile
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Physicochemical & Spectroscopic Data

Proper characterization is the cornerstone of reproducible synthesis. The key properties of 3-
(4-Bromophenoxy)propanenitrile are summarized below.
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Property Value Source(s)
CAS Number 118449-57-3 [2]
Molecular Formula CoHsBrNO [1][3]
Molecular Weight 226.07 g/mol [1]
Appearance Powder or crystals

Boiling Point 344.4 + 22.0 °C at 760 mmHg [4]

Density 1.4 +0.1 g/cm3 [4]

Flash Point 162.1+22.3°C [4]

Sealed in dry, room
Storage
temperature

Spectroscopic data for confirmation of identity and purity can be found in public databases
such as PubChem. Key identifiers include a characteristic isotopic pattern in mass
spectrometry due to the presence of bromine.

Core Synthetic Applications & Mechanistic
Considerations

The utility of 3-(4-Bromophenoxy)propanenitrile stems from its capacity to undergo a variety
of high-yield transformations.

Role as a PROTAC Linker

PROTACS consist of three parts: a ligand for a target protein, a ligand for an E3 ubiquitin
ligase, and a linker connecting them. 3-(4-Bromophenoxy)propanenitrile is an ideal
precursor for the linker component. The aryl bromide can be coupled to one ligand, and the
nitrile can be reduced to a primary amine, which is then used to attach the second ligand via
amide bond formation.

Diagram 1: The PROTAC Concept
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Caption: APROTAC molecule brings a target protein and an E3 ligase into proximity for
degradation.

Key Synthetic Transformations

The molecule's two functional groups can be manipulated independently or sequentially to build
molecular complexity.

Diagram 2: Synthetic Transformations of 3-(4-Bromophenoxy)propanenitrile
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Caption: Key reaction pathways available for modifying the aryl bromide and nitrile
functionalities.

Standard Experimental Protocols

The following protocols are provided as validated starting points. Researchers should optimize
conditions based on their specific substrates and equipment.

Protocol 1: Synthesis via Cyanoethylation of 4-
Bromophenol

This protocol describes the base-catalyzed Michael addition of 4-bromophenol to acrylonitrile, a
process known as cyanoethylation.[5]
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Reagents & Materials

4-Bromophenol

Acrylonitrile

N-benzyl-trimethylammonium hydroxide (Triton B, 40% in MeOH)

Methanol (MeOH)

Diethyl ether (Et20)

Saturated aq. Sodium Bicarbonate (NaHCO3)

Brine

Anhydrous Magnesium Sulfate (MgSQOa4)

Round-bottom flask, condenser, magnetic stirrer

Procedure:

» To a solution of 4-bromophenol (1.0 eq.) in methanol, add acrylonitrile (1.5 eq.).

e Add a catalytic amount of Triton B (e.g., 0.1 eq.).

e Heat the reaction mixture to reflux and monitor by TLC until the starting material is
consumed.

o Cool the mixture to room temperature and remove the methanol under reduced pressure.

o Dissolve the residue in diethyl ether and wash sequentially with water, saturated ag.
NaHCOs, and brine.

o Dry the organic layer over anhydrous MgSOu4, filter, and concentrate in vacuo.

 Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl
acetate gradient) or recrystallization to yield 3-(4-Bromophenoxy)propanenitrile as a solid.
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Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-
Coupling

This protocol details a general procedure for coupling the aryl bromide with an arylboronic acid.

6718l

Reaction Scheme:
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Reagents & Materials

3-(4-Bromophenoxy)propanenitrile

Arylboronic acid (e.g., Phenylboronic acid, 1.2 eq.)

Pd(PPhs)4 (Palladium catalyst, 0.05 eq.)

Sodium Carbonate (Na2COs, 2.0 eq.)

Toluene and Water (e.g., 4:1 mixture)

Ethyl Acetate (EtOAC)

Anhydrous Sodium Sulfate (Na2S0a4)

Schlenk flask, condenser, nitrogen/argon line

Procedure:
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» To a Schlenk flask, add 3-(4-Bromophenoxy)propanenitrile (1.0 eq.), the arylboronic acid
(1.2 eq.), Na2COs (2.0 eq.), and the palladium catalyst (0.05 eq.).

o Evacuate and backfill the flask with an inert gas (N2 or Ar) three times.
¢ Add the degassed solvent mixture (Toluene/Hz20).

o Heat the mixture to 80-100 °C and stir vigorously until TLC or GC-MS indicates completion of
the reaction.

o Cool the reaction to room temperature and dilute with ethyl acetate.
e Wash the organic layer with water and brine.

» Dry the organic phase over anhydrous Na=SOa4, filter, and concentrate under reduced
pressure.

» Purify the residue by flash column chromatography to afford the desired biaryl product.

Protocol 3: Reduction of the Nitrile to a Primary Amine

This protocol uses Lithium Aluminum Hydride (LiAlH4), a potent reducing agent, to convert the
nitrile to a primary amine.[9][10][11]

Reaction Scheme:
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Reagents & Materials

3-(4-Bromophenoxy)propanenitrile

Lithium Aluminum Hydride (LiAIH4, 1.5-2.0 eq.)

Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et20)

Water

15% ag. Sodium Hydroxide (NaOH)

Celite®

Ethyl Acetate (EtOAC)

Anhydrous Sodium Sulfate (Na2S0a4)

Three-neck flask, dropping funnel, ice bath, N2/Ar line

Procedure:

CAUTION: LiAlHa reacts violently with water. Perform under strictly anhydrous conditions
and an inert atmosphere.

Suspend LiAlH4 (1.5 eq.) in anhydrous THF in a three-neck flask under an inert atmosphere
and cool to 0 °C in an ice bath.

Dissolve 3-(4-Bromophenoxy)propanenitrile (1.0 eq.) in anhydrous THF and add it
dropwise to the LiAlH4 suspension via a dropping funnel.

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-
12 hours, monitoring by TLC.

Upon completion, cool the flask back to 0 °C.
Quench the reaction carefully by the sequential, dropwise addition of:
o Water (X mL, where X = grams of LiAlH4 used)

o 15% aqg. NaOH (X mL)
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o Water (3X mL)

« Stir the resulting granular precipitate for 30 minutes, then filter the suspension through a pad
of Celite®, washing the filter cake thoroughly with EtOAc.

o Combine the filtrates, dry over anhydrous NazSOa4, filter, and concentrate in vacuo to yield
the crude primary amine, which can be further purified if necessary.

Safety, Handling, and Storage

Adherence to safety protocols is mandatory when working with this and any related chemical.

Hazard Identification: 3-(4-Bromophenoxy)propanenitrile may cause skin and serious eye
irritation, and may cause respiratory irritation. It is harmful if swallowed or inhaled.

o Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-
resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[12] All manipulations should be
performed in a well-ventilated chemical fume hood.[12]

» Handling: Avoid breathing dust, fumes, or vapors.[12] Avoid contact with skin and eyes.[12]
Wash hands thoroughly after handling.

o First Aid:

o

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[12]

[¢]

Skin Contact: Immediately wash off with plenty of soap and water.[12]

[¢]

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if
present and easy to do. Continue rinsing.[12]

[¢]

Ingestion: Call a poison center or doctor immediately. Do not induce vomiting.

o Storage: Store in a tightly-closed container in a dry, cool, and well-ventilated place.[12] Keep
away from incompatible materials such as strong oxidizing agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Bromophenoxy)propanenitrile in Organic Synthesis]. BenchChem, [2026]. [Online PDF].
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4-bromophenoxy-propanenitrile-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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